Molecular Weight Increase of 14.03 g/mol vs. 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid (No Methyl)
The target compound exhibits a molecular weight of 255.07 g/mol , which is 14.03 g/mol higher than 3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 354548-73-5, MW = 241.04 g/mol) . This difference arises from the presence of the 8-methyl group. This methyl substitution also significantly alters the computed lipophilicity; the target compound has a consensus Log Po/w of 1.84 , compared to a predicted Log P of -0.34 for the non-methylated 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid scaffold [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 255.07 g/mol |
| Comparator Or Baseline | 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 354548-73-5): 241.04 g/mol |
| Quantified Difference | +14.03 g/mol |
| Conditions | Computed from molecular formula |
Why This Matters
Increased molecular weight and altered lipophilicity directly impact membrane permeability, solubility, and overall drug-likeness, making the 8-methyl analog a distinct starting point for optimizing pharmacokinetic properties.
- [1] Chembase. 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid. Molecule Page. View Source
